Cas no 208396-71-8 (3-amino-1-(2-methoxyethyl)urea)

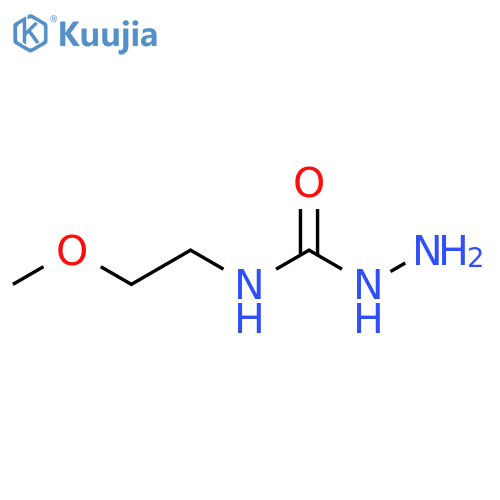

208396-71-8 structure

商品名:3-amino-1-(2-methoxyethyl)urea

CAS番号:208396-71-8

MF:C4H11N3O2

メガワット:133.149040460587

CID:5173828

3-amino-1-(2-methoxyethyl)urea 化学的及び物理的性質

名前と識別子

-

- 3-amino-1-(2-methoxyethyl)urea

-

- インチ: 1S/C4H11N3O2/c1-9-3-2-6-4(8)7-5/h2-3,5H2,1H3,(H2,6,7,8)

- InChIKey: SPGGZMJCZCMERJ-UHFFFAOYSA-N

- ほほえんだ: N(C(NCCOC)=O)N

3-amino-1-(2-methoxyethyl)urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322389-500mg |

3-Amino-1-(2-methoxyethyl)urea |

208396-71-8 | 95% | 500mg |

¥6336 | 2023-04-14 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01076822-5g |

3-Amino-1-(2-methoxyethyl)urea |

208396-71-8 | 95% | 5g |

¥5943.0 | 2023-03-11 | |

| Enamine | EN300-55864-5.0g |

3-amino-1-(2-methoxyethyl)urea |

208396-71-8 | 95% | 5.0g |

$1074.0 | 2023-02-10 | |

| Enamine | EN300-55864-0.5g |

3-amino-1-(2-methoxyethyl)urea |

208396-71-8 | 95% | 0.5g |

$271.0 | 2023-02-10 | |

| Enamine | EN300-55864-1.0g |

3-amino-1-(2-methoxyethyl)urea |

208396-71-8 | 95% | 1.0g |

$371.0 | 2023-02-10 | |

| Enamine | EN300-55864-0.1g |

3-amino-1-(2-methoxyethyl)urea |

208396-71-8 | 95% | 0.1g |

$98.0 | 2023-02-10 | |

| Aaron | AR019YGK-100mg |

3-amino-1-(2-methoxyethyl)urea |

208396-71-8 | 95% | 100mg |

$160.00 | 2025-02-14 | |

| Aaron | AR019YGK-250mg |

3-amino-1-(2-methoxyethyl)urea |

208396-71-8 | 95% | 250mg |

$221.00 | 2025-02-14 | |

| 1PlusChem | 1P019Y88-5g |

3-amino-1-(2-methoxyethyl)urea |

208396-71-8 | 95% | 5g |

$1391.00 | 2023-12-19 | |

| 1PlusChem | 1P019Y88-50mg |

3-amino-1-(2-methoxyethyl)urea |

208396-71-8 | 95% | 50mg |

$140.00 | 2023-12-19 |

3-amino-1-(2-methoxyethyl)urea 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

208396-71-8 (3-amino-1-(2-methoxyethyl)urea) 関連製品

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量